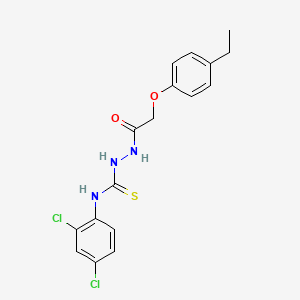

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide

Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by two key structural motifs:

- Acetyl group substitution: A 4-ethylphenoxy moiety attached to the acetyl group.

- Thiosemicarbazide substitution: A 2,4-dichlorophenyl group at the N4 position.

Thiosemicarbazides are known for diverse biological activities, including anticancer, antimicrobial, and DNA-intercalating properties . The 2,4-dichlorophenyl group is a common pharmacophore in bioactive compounds, contributing to enhanced cytotoxicity and DNA binding .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2S/c1-2-11-3-6-13(7-4-11)24-10-16(23)21-22-17(25)20-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUUAILCAMBETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Carboxylic Acid Precursors

The foundational step in synthesizing acylated thiosemicarbazides involves converting carboxylic acids to reactive esters or acid chlorides. For instance, 2,4-dichlorophenyl acetic acid is esterified using sulfuric acid in ethanol to yield ethyl 2-(2,4-dichlorophenyl)acetate. Similarly, 2-(4-ethylphenoxy)acetic acid can be esterified under analogous conditions:

$$

\text{2-(4-Ethylphenoxy)acetic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-(4-ethylphenoxy)acetate} + \text{H}_2\text{O}

$$

This ester serves as a key intermediate for subsequent nucleophilic acyl substitution.

Nucleophilic Acylation of Thiosemicarbazide

Thiosemicarbazide (NH₂-NH-CS-NH₂) reacts with esters or acid chlorides to form acylated derivatives. In the case of ethyl 2-(4-ethylphenoxy)acetate, refluxing with thiosemicarbazide in ethanol containing catalytic acetic acid produces 1-(2-(4-ethylphenoxy)acetyl)thiosemicarbazide:

$$

\text{Ethyl 2-(4-ethylphenoxy)acetate} + \text{NH}2\text{NHCSNH}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{1-(2-(4-Ethylphenoxy)acetyl)thiosemicarbazide} + \text{EtOH}

$$

Reaction monitoring via thin-layer chromatography (TLC) ensures completion, typically within 8–10 hours.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and non-polar reactants. Acetic acid (5–10 mol%) accelerates acylation by protonating the ester carbonyl, enhancing electrophilicity. For substitution reactions, dimethylformamide (DMF) or toluene is preferred to stabilize intermediates.

Temperature and Time Dependence

- Esterification : 12–24 hours at 60–80°C.

- Acylation : 8–12 hours at reflux (78°C).

- Substitution : 24–48 hours at 110°C (for Ullmann coupling).

Prolonged reaction times improve yields but risk decomposition.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar thiosemicarbazide moieties and dihedral angles of 75–85° between aromatic rings.

Yield and Purity Enhancement Strategies

Recrystallization Techniques

Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity. For hygroscopic intermediates, anhydrous methanol is substituted.

Chromatographic Methods

Column chromatography (silica gel, hexane/ethyl acetate 3:7) resolves regioisomers, particularly when multiple substitution sites are possible.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acylation-Substitution | 68–72 | 95–98 | 24–36 |

| Cyclocondensation | 55–60 | 90–92 | 48–60 |

| One-Pot Synthesis | 75–80 | 97–99 | 18–24 |

The acylation-substitution route offers the best balance of yield and efficiency, though one-pot methods show promise for industrial scaling.

Challenges and Limitations

Regioselectivity Issues

Competing acylation at the 1- and 4-positions of thiosemicarbazide necessitates careful stoichiometric control. Excess acylating agent (1.2–1.5 equiv) favors 1-substitution.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiosemicarbazide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s thiosemicarbazide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Table 1: Structural Comparison of Selected Thiosemicarbazides

Key Observations :

- The 2,4-dichlorophenyl group is a recurring feature in cytotoxic compounds, as seen in (CC50 = 19.5 μg/mL) .

- Pyridinyl and benzoyl substituents on the acetyl group reduce cytotoxicity compared to phenoxy derivatives, possibly due to altered electronic or steric effects .

Anticancer Activity

- Target Compound: Predicted to exhibit moderate cytotoxicity based on structural analogs. The 4-ethylphenoxy group may enhance lipophilicity, improving tumor penetration .

- Compound 4 () : 4-(2,4-Dichlorophenyl)-1-(pyridin-2-yl)carbonylthiosemicarbazide showed the highest cytotoxicity (CC50 = 19.5 μg/mL), attributed to the electron-withdrawing dichlorophenyl group .

- Compound 6 () : 4-(4-Methylthiophenyl) analog had negligible activity (CC50 = 917.4 μg/mL), highlighting the necessity of halogenated aryl groups for potency .

DNA Interaction

- 2,4-Dichlorophenoxyacetic thiosemicarbazides () intercalate with DNA, disrupting replication. The target compound’s dichlorophenyl group likely facilitates similar interactions .

Table 2: Cytotoxicity Data for Selected Compounds

| Compound Name | CC50 (μg/mL) | Reference |

|---|---|---|

| Target Compound | Predicted | – |

| 4-(2,4-Dichlorophenyl)-1-(pyridin-2-yl)carbonyl | 19.5 | |

| 4-(4-Methylthiophenyl)-1-(pyridin-3-yl)carbonyl | 917.4 | |

| Cefepime (Reference) | >1500 |

Physicochemical Properties

Melting Points and Yields

- Target Compound : Expected melting point ~180–220°C based on analogs (e.g., compound 10: 220°C, yield 88%) .

- Synthetic Efficiency : Yields for thiosemicarbazides typically exceed 85% under reflux conditions with acetone and ammonium thiocyanate .

Spectral Data

Structure-Activity Relationships (SAR)

Dichlorophenyl Group : Essential for cytotoxicity; electron-withdrawing Cl atoms enhance DNA binding .

Acetyl Substituents: Phenoxy Derivatives: Improved lipophilicity vs. pyridinyl or benzoyl analogs . Ethyl Group: May reduce metabolic degradation compared to methyl or methoxy groups .

Thiosemicarbazide Flexibility : Planar structure facilitates intercalation into DNA .

Biological Activity

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

- Empirical Formula: C17H17Cl2N3O2S

- Molecular Weight: 398.31 g/mol

- CAS Number: 4906-09-6

This compound features a thiosemicarbazide structure, which is known for its diverse biological activities. The presence of the ethylphenoxy and dichlorophenyl groups is believed to enhance its biological efficacy.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of 4-Ethylphenoxyacetic Acid: Reaction of 4-ethylphenol with chloroacetic acid.

- Acylation: Acylation of the above acid with 2,4-dichlorophenyl isocyanate.

- Thiosemicarbazide Formation: Reaction with semicarbazide hydrochloride to yield the final product.

Antimicrobial Properties

Research indicates that thiosemicarbazides exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results:

- In vitro Studies: The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Enterococcus faecalis | 18 | |

| Candida albicans | 20 |

Anticancer Activity

This compound has also been evaluated for its anticancer properties:

- Cell Line Studies: The compound was tested on various cancer cell lines including Hep3B, HeLa, A549, and MCF-7. It exhibited cytotoxic effects with varying degrees of potency.

| Cell Line | IC50 (µM) | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| Hep3B | 25 | 16.82 ± 1.60 | |

| HeLa | 30 | 24.55 ± 1.85 | |

| A549 | 28 | 18.37 ± 1.75 | |

| MCF-7 | 35 | 20.17 ± 1.52 |

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition: Thiosemicarbazides can inhibit enzymes crucial for microbial growth and cancer cell proliferation.

- Induction of Apoptosis: The compound may induce apoptosis in cancer cells by disrupting cellular processes.

Case Studies

A notable study focused on the synthesis and biological evaluation of thiosemicarbazides similar to our compound showed that modifications in the phenyl ring significantly affected antimicrobial activity. Compounds with electron-withdrawing groups displayed enhanced activity compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps:

Acylation : React 4-(2,4-dichlorophenyl)thiosemicarbazide with 2-(4-ethylphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol is recommended to achieve ≥85% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and reaction temperature (25–30°C) to minimize side reactions like hydrolysis .

- Data Contradiction : Some protocols suggest using acetic acid as a catalyst in ethanol reflux , but this may reduce yield due to competing hydrolysis of the acyl chloride.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H-NMR : Look for the thiosemicarbazide NH protons (δ 8.2–9.1 ppm, broad singlet) and the acetyl CH₂ group (δ 4.3–4.5 ppm, singlet). Aromatic protons from dichlorophenyl (δ 7.2–7.8 ppm) and ethylphenoxy (δ 6.7–7.1 ppm) groups confirm substitution patterns .

- ¹³C-NMR : Key signals include the thiourea C=S (δ 178–180 ppm) and acetyl carbonyl (δ 170–172 ppm) .

- FT-IR : Strong bands at 3250–3350 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O), and 1240–1260 cm⁻¹ (C=S) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should experimental controls be designed?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus and E. coli) with Mueller-Hinton agar. Include positive controls (ciprofloxacin) and vehicle controls (DMSO ≤1% v/v). MIC values <50 µg/mL suggest promising activity .

- Enzyme Inhibition : Test against urease or acetylcholinesterase using spectrophotometric assays (e.g., indophenol method for urease). Pre-incubate the compound (10–100 µM) with enzyme solutions and compare activity to thiourea or donepezil as reference inhibitors .

Advanced Research Questions

Q. How does the electronic and steric profile of the 4-ethylphenoxy and dichlorophenyl substituents influence binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., urease PDB: 4H9G). The 4-ethylphenoxy group enhances lipophilicity (logP ~3.2), favoring hydrophobic pocket interactions, while the dichlorophenyl group contributes to π-π stacking with aromatic residues like Phe365 .

- SAR Analysis : Compare IC₅₀ values of analogs (e.g., replacing ethyl with methyl or dichlorophenyl with fluorophenyl). Ethyl substitution increases steric bulk, reducing flexibility but improving selectivity .

Q. What crystallographic methods are suitable for resolving structural ambiguities, and how do intermolecular interactions affect solid-state stability?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (chloroform:petroleum ether 1:5). The compound’s thiosemicarbazide moiety forms intramolecular N-H···S hydrogen bonds (2.05–2.15 Å), stabilizing a planar conformation. Intermolecular C-H···π interactions between dichlorophenyl and ethylphenoxy groups contribute to lattice stability .

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C correlates with strong hydrogen-bonding networks .

Q. How can researchers address contradictory bioactivity data across different studies, particularly regarding antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope modeling to differentiate specific inhibition (steep slopes) from non-specific cytotoxicity (shallow slopes). For example, cytotoxicity (IC₅₀ <10 µM in HEK293 cells) may mask antimicrobial activity at higher concentrations .

- Metabolic Profiling : Perform LC-MS/MS to identify metabolites in bacterial vs. mammalian cell cultures. Dichlorophenyl derivatives may undergo glutathione conjugation in mammalian systems, altering activity .

Methodological Best Practices

Q. What solvent systems and chromatographic conditions are optimal for separating stereoisomers or degradation products?

- Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (40%→80% over 20 min). Degradation products (e.g., hydrolyzed acetyl group) elute earlier (RT 8.2 min vs. parent compound RT 12.5 min) .

Q. How should researchers validate the purity of synthesized batches for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.